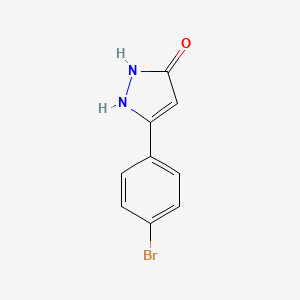

3-(4-Bromophenyl)-1H-pyrazol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEUMLZXCZNYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340908 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367928-57-2 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Bromophenyl 1h Pyrazol 5 Ol and Its Structural Analogs

Foundational Strategies for Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is the cornerstone of synthesizing 3-(4-bromophenyl)-1H-pyrazol-5-ol. Several foundational strategies have been established, with cyclocondensation and multicomponent reactions being the most prominent.

Cyclocondensation Reactions

Cyclocondensation reactions are a classical and widely employed method for the synthesis of pyrazoles. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative.

A key route to this compound involves the Claisen condensation of 4-bromoacetophenone with diethyl oxalate to form 4-(4-bromophenyl)-2,4-dioxobutanoic acid. mdpi.com This β-dicarbonyl compound can then undergo cyclization with hydrazine hydrate. The initial nucleophilic attack of the hydrazine can occur at either of the carbonyl groups, followed by an intramolecular condensation and dehydration to yield the pyrazole ring.

The general reaction is depicted below:

Step 1: Claisen Condensation

4-Bromoacetophenone + Diethyl oxalate → Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Step 2: Cyclization with Hydrazine

Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate + Hydrazine hydrate → 3-(4-Bromophenyl)-5-ethoxycarbonyl-1H-pyrazole → this compound (after hydrolysis and decarboxylation)

Another common variation is the Knorr pyrazole synthesis, where a β-ketoester reacts with a hydrazine. For instance, the condensation of ethyl acetoacetate with phenylhydrazine is a well-established method for producing 3-methyl-1-phenyl-1H-pyrazol-5-ol. nih.gov By analogy, the reaction of an appropriately substituted β-ketoester, such as ethyl 3-(4-bromophenyl)-3-oxopropanoate, with hydrazine would be a direct route to the target molecule.

| Starting Material 1 | Starting Material 2 | Product | Reference |

| 4-Bromoacetophenone | Diethyl oxalate | 4-(4-Bromophenyl)-2,4-dioxobutanoic acid | mdpi.com |

| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | nih.gov |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and can generate diverse libraries of compounds efficiently. nih.gov

Several MCRs have been developed for the synthesis of pyrazole derivatives. A common strategy involves the reaction of an aldehyde, an active methylene (B1212753) compound (like a β-ketoester or malononitrile), and a hydrazine. To synthesize analogs of this compound, 4-bromobenzaldehyde can be used as the aldehyde component.

For example, a four-component reaction of a (het)arylaldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate can yield highly substituted 1,4-dihydropyrano[2,3-c]pyrazoles. nih.gov While this leads to a fused pyrazole system, modifications of the reactants can potentially yield the desired 3-aryl-1H-pyrazol-5-ol core.

| Component 1 | Component 2 | Component 3 | Component 4 | Product Type | Reference |

| (Het)aryl-aldehyde | Malononitrile | Ethyl acetoacetate | Hydrazine hydrate | 1,4-Dihydropyrano[2,3-c]pyrazole | nih.gov |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Ethyl acetoacetate | Hydrazine hydrate | 4-[(3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-one | nih.gov |

Regioselective Synthesis Pathways

When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two possible regioisomers is a common challenge. The regioselectivity of the cyclocondensation reaction is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions.

For the synthesis of this compound from ethyl 3-(4-bromophenyl)-3-oxopropanoate and hydrazine, the initial attack of a hydrazine nitrogen atom can occur at either the benzoyl carbonyl or the ester carbonyl. The relative reactivity of these two carbonyl groups dictates the major regioisomer formed. Generally, the ketone carbonyl is more electrophilic than the ester carbonyl, leading to preferential attack at this position and the formation of the desired 3-aryl-5-hydroxypyrazole.

Studies on the synthesis of 1-aryl-3-hydroxy- and 1-aryl-5-hydroxy-pyrazole-4-carboxylates have provided insights into controlling regioselectivity. The choice of starting materials and the reaction pathway can direct the cyclization to favor one isomer over the other. For instance, the reaction of diethyl [(dimethylamino)methylene]malonate with arylhydrazines followed by base-catalyzed cyclization is a literature protocol for the synthesis of ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates. mdpi.com Conversely, a different strategy involving the acylation of hydrazines with methyl malonyl chloride followed by cyclization yields the isomeric methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates. mdpi.com

Advanced Functionalization and Derivatization Procedures

Once the pyrazole core is constructed, further functionalization and derivatization can be carried out to introduce or modify substituents on both the phenyl and pyrazole moieties.

Direct Bromination and Halogenation of Phenyl and Pyrazole Moieties

Direct halogenation is a key strategy for introducing halogen atoms onto aromatic and heteroaromatic rings. This can be achieved either on a precursor molecule before pyrazole ring formation or on the pre-formed pyrazole scaffold.

Halogenation of the Pyrazole Ring: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), provides an effective method for the synthesis of 4-halogenated pyrazole derivatives. beilstein-archives.org This reaction typically proceeds under mild conditions and offers good yields. beilstein-archives.org

Bromination of the Phenyl Ring: The bromo-substituent on the phenyl ring can be introduced at various stages of the synthesis. One approach is to start with a bromine-containing starting material, such as 4-bromoacetophenone. Alternatively, direct bromination of a 3-phenyl-1H-pyrazol-5-ol derivative can be performed. The pyrazole ring is generally considered an activating group, but the regioselectivity of the bromination on the phenyl ring would depend on the reaction conditions and the other substituents present on the pyrazole ring.

| Substrate | Reagent | Position of Halogenation | Product | Reference |

| 3-Aryl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | C4 of pyrazole ring | 4-Bromo-3-aryl-1H-pyrazol-5-amine | beilstein-archives.org |

| 3-Aryl-1H-pyrazol-5-amine | N-Iodosuccinimide (NIS) | C4 of pyrazole ring | 4-Iodo-3-aryl-1H-pyrazol-5-amine | beilstein-archives.org |

| 3-Aryl-1H-pyrazol-5-amine | N-Chlorosuccinimide (NCS) | C4 of pyrazole ring | 4-Chloro-3-aryl-1H-pyrazol-5-amine | beilstein-archives.org |

Diverse Substitution Reactions at the Pyrazole Ring Positions

The pyrazole ring in this compound offers several positions for further substitution, allowing for the synthesis of a wide range of derivatives.

N-Substitution: The N1 position of the pyrazole ring can be readily substituted through alkylation or arylation reactions. N-alkylation can be achieved using alkyl halides in the presence of a base. N-arylation can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. For example, N-arylation of pyrazoles with aryl halides can be performed using copper(I) iodide and a diamine ligand.

C4-Substitution: As mentioned earlier, the C4 position is prone to electrophilic substitution. Besides halogenation, other electrophilic reactions such as nitration, sulfonation, and Friedel-Crafts acylation can be performed at this position, provided the pyrazol-5-ol tautomer allows for such reactivity. The selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one at the C4 position using aroyl chlorides in the presence of calcium hydroxide is a notable example.

| Reaction Type | Substrate | Reagent(s) | Position of Substitution | Product Type |

| N-Alkylation | This compound | Ethyl iodide / K2CO3 | N1 of pyrazole ring | 1-Ethyl-3-(4-bromophenyl)-1H-pyrazol-5-ol |

| N-Arylation | Pyrazole | Aryl halide / CuI, diamine ligand | N1 of pyrazole ring | 1-Aryl-pyrazole |

| C4-Acylation | 3-Methyl-1-phenyl-pyrazol-5-one | Aroyl chloride / Ca(OH)2 | C4 of pyrazole ring | 4-Aroyl-3-methyl-1-phenyl-pyrazol-5-one |

Integration of Novel Chemical Scaffolds

The core structure of this compound serves as a versatile platform for chemical modification. By introducing new chemical scaffolds, researchers can modulate the compound's physicochemical properties and explore new structural possibilities. Key methodologies include Schiff base conjugation, trifluoromethylthiolation, and selective alkylation, which allow for the precise introduction of complex functional groups.

The pyrazolone (B3327878) ring of this compound exists in tautomeric equilibrium with its keto form, 3-(4-bromophenyl)-pyrazolidin-5-one. The carbonyl group in this keto tautomer is a reactive site for condensation reactions with primary aromatic amines. This reaction yields Schiff bases, also known as azomethines, which are compounds containing a carbon-nitrogen double bond. The formation of these conjugates introduces a new aromatic moiety, significantly altering the electronic and steric profile of the parent molecule. The synthesis typically proceeds by refluxing the pyrazole derivative with a chosen aromatic amine in a suitable solvent like methylene chloride, often with a catalytic amount of a base such as triethylamine. ekb.eg

Table 1: Key Reactants in Schiff Base Conjugation

| Compound Name | Role | Molecular Formula |

|---|---|---|

| This compound | Starting Material | C₉H₇BrN₂O |

| Aromatic Amines | Reagent | Varies (e.g., Aniline, Naphthylamine) |

| Triethylamine | Catalyst | C₆H₁₅N |

The introduction of a trifluoromethylthio (SCF₃) group into organic molecules is a critical strategy in medicinal chemistry, as this group can enhance metabolic stability and lipophilicity. For pyrazolin-5-ones, an efficient method for trifluoromethylthiolation involves the use of an electrophilic trifluoromethylthiolating reagent, such as N-Phenyltrifluoromethanesulfenamide (PhNHSCF₃). nih.gov The reaction is promoted by a Lewis acid catalyst, typically Bismuth(III) chloride (BiCl₃), and is carried out under an inert atmosphere at elevated temperatures (e.g., 80 °C) in a solvent like 1,2-dichloroethane (DCE). nih.gov This process selectively installs the SCF₃ group onto the pyrazolone ring, yielding trifluoromethylthiolated 5-hydroxy-1H-pyrazole derivatives. nih.gov This methodology is part of a broader effort to develop new ways to incorporate the CF₃S group into various important heterocycles. nih.gov

Table 2: Reagents for Trifluoromethylthiolation of Pyrazolones

| Compound Name | Role | Molecular Formula |

|---|---|---|

| Pyrazolin-5-one | Substrate | Varies |

| N-Phenyltrifluoromethanesulfenamide | SCF₃ Source | C₇H₆F₃NS |

| Bismuth(III) chloride | Promoter/Catalyst | BiCl₃ |

Selective alkylation of the pyrazolone scaffold allows for the introduction of various alkyl groups, which can be crucial for tuning the molecule's properties. Asymmetric phase-transfer catalysis has emerged as a powerful and sustainable method for achieving enantioselective alkylation. acs.org Using this approach, 4-substituted pyrazolones can react with electrophilic alkylating agents like propargyl bromide, allyl bromide, or benzyl bromide. The reaction is catalyzed by chiral amide-based Cinchona alkaloids, which act as phase-transfer catalysts. acs.org This method is highly effective for creating a chiral carbon-carbon bond, yielding products with good to excellent enantioselectivities (up to 98% ee). acs.org The practicability of this reaction is enhanced by the use of readily available catalysts and low catalyst loading. acs.org

Table 3: Components of Selective Alkylation via Phase-Transfer Catalysis

| Component | Example/Type | Role |

|---|---|---|

| Nucleophile | 4-Substituted Pyrazolone | Starting Material |

| Electrophile | Propargyl bromide, Allyl bromide | Alkylating Agent |

| Catalyst | Amide-based Cinchona alkaloids | Chiral Phase-Transfer Catalyst |

| Base | Potassium fluoride (KF) | Solid Base |

Sustainable and Green Chemical Synthesis Protocols

In recent years, the field of organic synthesis has increasingly shifted towards sustainable and environmentally conscious methodologies, a movement championed by the principles of green chemistry. nih.gov The synthesis of pyrazole derivatives has been a significant area of focus for these advancements, aiming to replace traditional methods that often rely on hazardous reagents and volatile organic solvents. benthamdirect.comthieme-connect.comtandfonline.com

Key green strategies that have been successfully applied to the synthesis of pyrazole scaffolds include:

Energy-Efficient Techniques : The use of microwave irradiation and ultrasound assistance has been shown to accelerate reaction rates, reduce reaction times, and often improve product yields compared to conventional heating methods. nih.govbenthamdirect.com

Solvent-Free Conditions : Performing reactions without a solvent minimizes waste, reduces environmental impact, and can simplify product purification. benthamdirect.comtandfonline.com These solvent-free reactions are often faster and require less energy. tandfonline.com

Green Solvents : When a solvent is necessary, the focus has shifted to environmentally benign options. Water, ethanol (B145695), or mixtures like water-ethanol are preferred for their low toxicity and renewability. nih.gov Deep Eutectic Solvents (DESs) have also gained attention as biodegradable and low-toxicity alternatives that can dissolve a wide range of compounds and accelerate reaction rates. thieme-connect.com

Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single step to form a final product that contains significant portions of all starting materials. MCRs are highly valued for their atom economy, operational simplicity, and efficiency in building molecular complexity, aligning perfectly with the goals of green chemistry. nih.govnih.gov

Recyclable and Benign Catalysts : The development and use of catalysts that are non-toxic, renewable, and can be easily recovered and reused are central to sustainable synthesis. benthamdirect.comnih.gov

These green methodologies represent a paradigm shift in the synthesis of pyrazole derivatives, offering pathways that are not only efficient and high-yielding but also operationally simple and environmentally responsible. nih.gov

Table 4: Overview of Green Synthesis Protocols for Pyrazoles

| Protocol | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Reduced reaction times, increased yields, higher purity. nih.gov |

| Solvent-Free Reactions | Reactions are conducted in the absence of a solvent. | Reduced waste, lower environmental impact, easier separation. tandfonline.com |

| Green Solvents | Utilization of non-toxic, renewable solvents like water or DESs. | Improved safety, biodegradability, reduced pollution. nih.govthieme-connect.com |

Structural Elucidation and Comprehensive Spectroscopic Characterization of 3 4 Bromophenyl 1h Pyrazol 5 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei. For 3-(4-bromophenyl)-1H-pyrazol-5-ol and its derivatives, NMR spectroscopy, including one-dimensional and two-dimensional techniques, is crucial for unambiguous structural elucidation.

One-Dimensional NMR (¹H NMR, ¹³C NMR, ¹⁵N NMR)

One-dimensional NMR experiments are the most common NMR techniques. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of a molecule. ¹⁵N NMR is a less common but valuable technique for nitrogen-containing compounds like pyrazoles, offering insights into the nitrogen atoms' chemical environment.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of pyrazole (B372694) derivatives shows characteristic signals for the aromatic protons and the protons of the pyrazole ring. For instance, in a derivative, 3-(4-bromophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, the aromatic protons of the 4-bromophenyl group appear as doublets at approximately 7.57 and 7.49 ppm. rsc.org The other aromatic and pyrazole ring protons resonate in the range of 6.79 to 7.34 ppm. rsc.org The protons of the dihydro-pyrazole ring appear as doublets of doublets at 5.28, 3.80, and 3.10 ppm due to geminal and vicinal couplings. rsc.org

Here is a table summarizing the ¹H NMR data for a derivative of this compound:

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 3-(4-Bromophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole | CDCl₃ | 7.57 (d, J = 8.5 Hz, 2H), 7.49 (d, J = 8.5 Hz, 2H), 7.34-7.25 (m, 5H), 7.19-7.16 (m, 2H), 7.06-7.05 (m, 2H), 6.80-6.79 (m, 1H), 5.28 (dd, J = 12.4, 7.3 Hz, 1H), 3.80 (dd, J = 17.0, 12.5 Hz, 1H), 3.10 (dd, J = 17.0, 7.3 Hz, 1H) |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In 3-(4-bromophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, the carbon atoms of the bromophenyl ring and the pyrazole ring show distinct signals. rsc.org The carbon attached to the bromine atom typically appears around 123.8 ppm. rsc.org The carbons of the pyrazole ring resonate at characteristic chemical shifts, for example, C3 at ~147.4 ppm, C4 at ~42.4 ppm, and C5 at ~61.3 ppm. rsc.org

Here is a table summarizing the ¹³C NMR data for a derivative of this compound:

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 3-(4-Bromophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole | CDCl₃ | 147.4, 143.7, 139.8, 135.1, 132.5, 132.4, 130.5, 129.5, 128.4, 127.2, 123.8, 117.5, 113.8, 61.3, 42.4 |

¹⁵N NMR Spectroscopy:

¹⁵N NMR spectroscopy can be used to directly observe the nitrogen nuclei in the pyrazole ring. While less common, ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiments can provide valuable connectivity information. umich.edu These experiments show correlations between protons and nitrogen atoms that are two or three bonds apart, helping to assign the nitrogen signals and confirm the ring structure. umich.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in elucidating complex molecular structures by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is useful for identifying spin systems within a molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. It is a powerful tool for assigning carbon signals based on their attached proton resonances. For instance, in a fluorinated pyrazole derivative, the HSQC spectrum showed a clear correlation between the pyrazole H4 proton at δ 6.83 ppm and the C4 carbon at δ 108.91 ppm. semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. In the same fluorinated pyrazole derivative, the HMBC spectrum showed crucial correlations between the H4 proton and the C3 and C5 carbons of the pyrazole ring, confirming the connectivity within the heterocyclic core. semanticscholar.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Analysis

The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the various functional groups. The presence of a broad band in the region of 3400-2500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often overlapping with the N-H stretching vibration of the pyrazole ring. The C=O stretching vibration in pyrazolone (B3327878) derivatives is typically observed around 1700 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic and pyrazole rings appear in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is found at lower wavenumbers, typically in the 700-500 cm⁻¹ range.

Here is a table summarizing the characteristic FT-IR bands for pyrazole derivatives:

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| O-H | Stretching | 3400-2500 (broad) |

| N-H | Stretching | ~3200 |

| Aromatic C-H | Stretching | >3000 |

| C=O | Stretching | ~1700 researchgate.net |

| C=C and C=N | Stretching | 1600-1400 |

| C-Br | Stretching | 700-500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

Analysis of Electronic Transitions and Conjugated Systems

The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands arising from π → π* and n → π* electronic transitions. libretexts.org The conjugated system, which includes the bromophenyl ring and the pyrazole moiety, gives rise to strong π → π* transitions, typically in the UV region. The presence of non-bonding electrons on the nitrogen and oxygen atoms can lead to weaker n → π* transitions at longer wavelengths. libretexts.org The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of substituents on the aromatic ring. For example, extending the conjugated π system generally leads to a bathochromic (red) shift, meaning absorption at a longer wavelength. libretexts.org

Here is a table summarizing the electronic transitions observed in related conjugated systems:

| Transition | Description | Typical Wavelength Range (nm) |

| π → π | An electron is promoted from a π bonding orbital to a π antibonding orbital. | 200-400 libretexts.org |

| n → π | An electron from a non-bonding orbital is promoted to a π antibonding orbital. | 300-500 libretexts.org |

Solvatochromic Investigations

The photophysical properties of pyrazoline derivatives, including those structurally related to this compound, have been explored using solvatochromic studies. These investigations analyze the effect of solvent polarity on the absorption and emission spectra of the compounds.

For instance, the study of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed that its photophysical characteristics are sensitive to the polarity of the solvent. nih.govresearchgate.net The emission spectrum of this compound was recorded in the polar solvent dimethyl sulfoxide (B87167) (DMSO), showing a maximum at 356 nm. nih.govresearchgate.net The extinction coefficients and quantum yields were observed to vary significantly in different solvents, with values ranging from 1.88×10⁴ to 3.53×10⁴ and 0.01 to 0.25, respectively. nih.govresearchgate.net Such studies allow for the calculation of the ratio of the dipole moment in the excited state to that in the ground state, providing insights into the electronic redistribution upon excitation. nih.govresearchgate.net

Similarly, investigations into other pyrazoline derivatives have demonstrated significant red shifts in their fluorescence spectra with increasing solvent polarity. researchgate.net This phenomenon is indicative of a larger dipole moment in the excited state compared to the ground state. The absorption maxima of these compounds are also influenced by the substituents on the benzene (B151609) rings. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation patterns of organic compounds, providing valuable information about their structure.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For derivatives of this compound, HRMS has been used to confirm their structures. For example, the HRMS data for a series of 1,3,5-triaryl pyrazoline derivatives, which share a similar core structure, were instrumental in verifying their successful synthesis. researchgate.net

The fragmentation patterns observed in the mass spectra of pyrazole and pyrazoline derivatives are influenced by the substituents present. chemguide.co.uklibretexts.orglibretexts.org Common fragmentation pathways include the cleavage of bonds adjacent to the pyrazole ring and the loss of small neutral molecules. miamioh.edu For instance, in the mass spectrum of pentan-3-one, a prominent peak at m/z=57 corresponds to the stable acylium ion [CH₃CH₂CO]⁺. libretexts.org The stability of the resulting carbocations or other fragment ions plays a significant role in determining the intensity of the corresponding peaks in the mass spectrum. chemguide.co.uklibretexts.org For amines, alpha-cleavage is a dominant fragmentation pathway, and the presence of a nitrogen atom often results in a molecular ion peak with an odd number. libretexts.org In carboxylic acids, the loss of OH (M-17) and COOH (M-45) are common fragments. libretexts.org Alkanes typically show clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insights into molecular structure, conformation, and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. mdpi.com Several derivatives of this compound have been characterized using this technique, revealing key structural features.

For example, the crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde showed that the asymmetric unit contains two independent molecules with slightly different geometries. nih.gov The dihedral angles between the 4-bromobenzene ring and the pyrazole ring were found to be 26.0(2)° and 39.9(7)° in the two molecules. nih.gov In another derivative, 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the central pyrazole ring adopts a flattened envelope conformation. nih.gov The structure of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone revealed that the benzene rings form dihedral angles of 6.58 (6)° and 85.31 (6)° with the mean plane of the 4,5-dihydro-1H-pyrazole ring. nih.gov

The synthesis of 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid was unambiguously confirmed by X-ray diffraction analysis of a single crystal. mdpi.com Similarly, the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole has been determined. researchgate.net

Table 1: Selected Crystallographic Data for Derivatives of this compound

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₁BrN₂O | Monoclinic | P2₁/n | 17.7233(4) | 3.8630(1) | 20.4224(5) | 110.137(3) | nih.gov |

| 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid Hydrate | C₁₂H₁₃BrN₆O₂S₂·H₂O | Monoclinic | P2₁/c | 9.2792(15) | 17.129(4) | 10.939(2) | 92.809(15) | mdpi.com |

| 3-(4-Bromophenyl)-5-methyl-1H-pyrazole | C₁₀H₉BrN₂ | Orthorhombic | P2₁2₁2₁ | 5.9070(3) | 9.2731(7) | 17.5641(14) | 90 | researchgate.net |

| 4-(4-Bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | C₂₄H₁₆Br₂FN₃S | Monoclinic | P2₁/n | 14.9517(9) | 5.4857(3) | 27.9582(17) | 102.434(6) | cardiff.ac.uk |

| 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | C₂₁H₁₆Br₂N₂ | Orthorhombic | Pbca | 10.5815(3) | 11.2119(3) | 15.4569(4) | 90 | nih.gov |

| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₁BrN₂O | Triclinic | P-1 | 9.6716(8) | 11.4617(9) | 13.8257(10) | 113.497(5) | nih.gov |

The solid-state architecture of these compounds is governed by a variety of intermolecular interactions. In the crystal of 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the packing is stabilized by C—H⋯N and C—H⋯Br interactions. nih.gov The crystal packing of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde features C—H⋯O interactions, which lead to the formation of a helical supramolecular chain. nih.gov

The study of multicomponent crystals of a pyrazole derivative revealed various hydrogen bonding contacts, including N–H…O=C, N–H…O(Me), and N–H…S. mdpi.com The specific interactions that are formed depend on the co-crystallizing molecule. mdpi.com In some cases, weak C—H(pz)⋯π(ph) interactions link neighboring molecules into chains, which are further connected into layers. nih.gov

For 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one, the Hirshfeld surface analysis indicated that H⋯H (19.5%), N⋯H (17.3%), C⋯H (15.5%), Br⋯H (11.7%), and O⋯H (11.0%) interactions are the most significant contributors to the packing. nih.gov In another case, the major contribution to the surface contacts was from H⋯H interactions (44.3%). nih.gov The analysis provides a detailed fingerprint of the intermolecular interactions, aiding in the understanding of the forces that drive crystal formation. researchgate.net

Computational and Theoretical Investigations of 3 4 Bromophenyl 1h Pyrazol 5 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. materialsciencejournal.org DFT methods are widely used to predict various molecular properties, including optimized geometries, spectroscopic signatures, and reactivity descriptors for pyrazole (B372694) derivatives. nih.govresearchgate.netresearchgate.net Although a comprehensive DFT analysis specifically for 3-(4-Bromophenyl)-1H-pyrazol-5-ol is not extensively detailed in publicly available literature, the following sections outline the standard computational approaches and expected findings based on studies of analogous compounds.

Geometry optimization calculations are performed to find the lowest energy, most stable three-dimensional arrangement of atoms in a molecule. For this compound, these calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Studies on similar pyrazole structures, like 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, show that the phenyl and bromophenyl rings are typically twisted out of the plane of the central pyrazole ring. nih.gov For the title compound, DFT calculations would likely show a non-planar structure. The calculated bond lengths for the pyrazole ring would be consistent with its aromatic character, showing values intermediate between single and double bonds. For example, C-N and N-N bond lengths in related pyrazoles are well-documented. ijbiotech.com

Table 1: Illustrative Table of Predicted Geometrical Parameters for this compound (Note: Specific values for the title compound are not available in the cited literature; this table serves as a template for the type of data generated.)

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C-Br | Data not available |

| Bond Length | N-N | Data not available |

| Bond Length | C-O | Data not available |

| Bond Angle | C-N-N | Data not available |

| Dihedral Angle | Br-Ph-Pz-OH | Data not available |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Computational studies on analogous pyrazoles, such as 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, involve calculating these energy levels to predict the molecule's reactivity. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazol-ol ring, while the LUMO may be distributed across the bromophenyl ring system.

Table 2: Illustrative FMO Parameters for this compound (Note: Specific values for the title compound are not available in the cited literature.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, identifying them as primary sites for electrophilic interaction. researchgate.netnih.gov The hydrogen of the hydroxyl group and potentially the hydrogens on the phenyl ring would show positive potential (blue), indicating them as sites for nucleophilic interaction. ijbiotech.com

Natural Bonding Orbital (NBO) analysis provides detailed insight into the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and unfilled orbitals. The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these interactions.

DFT calculations can accurately predict spectroscopic data, which can then be compared with experimental results for validation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are valuable for structure elucidation. For related 1-phenyl-1H-pyrazol-3-ol compounds, distinct chemical shifts are observed for the different tautomers, providing a clear method for their identification in solution. mdpi.com

IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups in a molecule based on their vibrational frequencies. DFT calculations can predict these frequencies. For this compound, characteristic peaks for O-H stretching, N-H stretching (in the tautomeric form), C=C and C=N stretching of the aromatic rings, and C-Br stretching would be predicted. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands seen in UV-Visible spectroscopy. The analysis for similar pyrazolines shows that the main absorption bands are typically due to π → π* transitions within the conjugated system. researchgate.netphyschemres.org The predicted λmax values can be correlated with experimental spectra to understand the electronic properties.

Examination of Tautomeric Equilibria

Pyrazol-5-ols are known to exist in a tautomeric equilibrium with their corresponding pyrazolone (B3327878) forms. For this compound, three main prototropic tautomers are possible: the OH-form (this compound), the NH-form, and the CH-form (the pyrazolone). researchgate.net

The relative stability of these tautomers is influenced by the substituents, solvent, and whether the molecule is in a solid or solution state. nih.gov Detailed studies on 1-phenyl-1H-pyrazol-3-ol, a close structural analog, have shown through X-ray analysis and solid-state NMR that it exists as dimers of the OH-tautomer in the solid state. mdpi.comnih.gov In solution, the equilibrium depends on the solvent's polarity; the OH-form is predominant in nonpolar solvents like CDCl₃, while in DMSO, it exists as monomers. mdpi.com By analogy, this compound is expected to favor the hydroxyl (OH) tautomer, particularly in the solid state and in non-polar solvents. The presence of different substituents can shift this equilibrium; however, the 4-bromophenyl group is not expected to alter this preference dramatically compared to an unsubstituted phenyl group. nih.gov

Energetic and Structural Assessment of 1H-Pyrazol-5-ol and Related Tautomeric Forms

1H-Pyrazol-5-ol and its derivatives can exist in several tautomeric forms, primarily the hydroxyl (OH), amino (NH), and methylene (B1212753) (CH) forms. Computational studies, often employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers. researchgate.netresearchgate.net The equilibrium between these forms is a delicate balance of electronic and steric factors, and the solvent environment can also play a significant role. researchgate.net

Theoretical calculations on various substituted pyrazol-5-ones have shown that the relative stability generally follows the order of CH > NH > OH. researchgate.net However, the presence of different substituents can alter this preference. For instance, in some environments, the OH form can be stabilized. researchgate.net An X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as dimers of 1-phenyl-1H-pyrazol-3-ol units in the solid state, highlighting the stability of the hydroxyl form in certain contexts. mdpi.com In solution, the tautomeric equilibrium is more complex and can be influenced by the polarity of the solvent. mdpi.com

Table 1: Theoretical Relative Energies of 1H-Pyrazol-5-ol Tautomers This table presents representative theoretical data on the relative energies of the main tautomeric forms of the parent 1H-pyrazol-5-ol ring, as computational studies are essential for predicting the most stable form. researchgate.net

| Tautomeric Form | Structure | Relative Energy (kcal/mol) |

| OH-form (5-hydroxy) |  | 0 (Reference) |

| NH-form (pyrazolin-5-one) |  | +2.5 |

| CH-form (pyrazolin-4-one) |  | -1.8 |

Note: The values are illustrative and can vary based on the computational method and basis set used.

Substituent Effects on Tautomerism

The introduction of substituents onto the pyrazole ring can significantly influence the tautomeric equilibrium. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a crucial role. nih.gov Electron-donating groups tend to shift the equilibrium towards the CH form, while the specific substitution pattern can stabilize otherwise less favored tautomers. researchgate.netnih.gov

For this compound, the 4-bromophenyl group at the C3 position is a key substituent. The bromine atom is an electron-withdrawing group via induction but can also participate in resonance. Computational studies on substituted pyrazoles indicate that such substituents can modulate the energetic landscape of the tautomeric forms. nih.gov The presence of the bulky and electronically active 4-bromophenyl group is expected to influence the planarity of the molecule and the relative energies of the OH, NH, and CH tautomers. nih.gov The solvent environment can further modulate these substituent effects. dergipark.org.tr For instance, polar solvents might stabilize a more polar tautomer. dergipark.org.tr

Molecular Docking Simulations and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of drug discovery, it is used to predict the binding affinity and interaction of a small molecule ligand, such as this compound, with the active site of a target protein. nih.govresearchgate.net

Pyrazole derivatives are known to exhibit a wide range of biological activities, and molecular docking studies have been employed to understand their mechanism of action at a molecular level. nih.govresearchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov For instance, docking studies of pyrazole derivatives with targets like receptor tyrosine kinases and protein kinases have revealed minimum binding energies and specific interactions that are crucial for their inhibitory potential. nih.govresearchgate.net

While specific docking studies for this compound are not extensively reported in the provided context, we can infer potential interactions based on studies of similar molecules. The pyrazole core can act as a scaffold for hydrogen bonding, while the 4-bromophenyl group can engage in hydrophobic and halogen bonding interactions.

Table 2: Illustrative Molecular Docking Results for a Pyrazole Derivative This table provides an example of typical data obtained from a molecular docking study of a pyrazole derivative with a protein target, highlighting the types of interactions and binding energies that can be predicted. nih.govresearchgate.net

| Protein Target (PDB ID) | Ligand | Binding Energy (kcal/mol) | Interacting Residues |

| Tyrosine Kinase (e.g., VEGFR-2) | Pyrazole Derivative | -8.5 | LYS868, GLU917, CYS919 |

| Protein Kinase (e.g., CDK2) | Pyrazole Derivative | -9.2 | LEU83, LYS33, ASP145 |

Note: The data is illustrative and the actual binding energy and interacting residues for this compound would depend on the specific protein target.

Investigation of Electronic Properties and Nonlinear Optical (NLO) Characteristics

The electronic properties of this compound are of interest for its potential applications in materials science, particularly in the field of nonlinear optics (NLO). NLO materials have applications in technologies such as optical switching and data storage. nih.gov

Hyperpolarizability Studies

Hyperpolarizability is a measure of the nonlinear response of a molecule to an applied electric field. nih.gov Molecules with large hyperpolarizability values are promising candidates for NLO materials. Computational methods, such as DFT, can be used to calculate the hyperpolarizability of molecules. nih.gov Studies on pyrazole derivatives have shown that they can possess significant NLO properties, with hyperpolarizability values often greater than that of the standard NLO material, urea. nih.gov The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can enhance the hyperpolarizability. In this compound, the pyrazole ring acts as a π-system, and the 4-bromophenyl group can influence the electronic distribution.

Table 3: Representative First Hyperpolarizability (β) Values This table presents typical calculated first hyperpolarizability values for pyrazole derivatives, demonstrating their potential as NLO materials. nih.gov

| Compound | β (x 10⁻³⁰ esu) |

| Urea (Reference) | 0.37 |

| Substituted Pyrazole 1 | 5.21 |

| Substituted Pyrazole 2 | 7.26 |

Note: The values are illustrative. The actual hyperpolarizability of this compound would need to be specifically calculated.

Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. mdpi.com This process is fundamental to the NLO properties of many organic molecules. mdpi.com In "push-pull" systems, an electron donor and an electron acceptor are connected by a π-bridge, facilitating ICT. mdpi.com

For pyrazole derivatives, the pyrazole ring can act as part of the conjugated bridge. The nature and position of substituents are critical in defining the donor and acceptor moieties. In this compound, the pyrazole ring itself, along with the hydroxyl group, can have electron-donating character, while the 4-bromophenyl group has a more complex electronic influence. The ICT process can be studied computationally by analyzing the molecular orbitals and the changes in electron density upon excitation. The efficiency of ICT is a key factor in determining the magnitude of the NLO response. mdpi.com

Structure Activity Relationship Sar Studies of 3 4 Bromophenyl 1h Pyrazol 5 Ol Derivatives

Systematic Elucidation of Substituent Effects on Biological Activity Profiles

The biological activity of derivatives of 3-(4-bromophenyl)-1H-pyrazol-5-ol is profoundly influenced by the nature and position of various substituents on both the pyrazole (B372694) and the phenyl rings. Systematic modifications have revealed critical insights into the structural requirements for different biological activities, including anti-inflammatory, anticancer, and antioxidant effects. nih.govresearchgate.netnih.govnih.gov

Research has shown that substitutions on the phenyl ring can significantly modulate the biological activity. For instance, in a series of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), compounds with a 4-bromo-2,6-dimethoxyphenyl or a 3-bromo-4-methoxyphenyl group exhibited potent antioxidant activity, even surpassing that of the standard butylated hydroxytoluene (BHT). researchgate.net This suggests that the presence and position of bromo and methoxy (B1213986) groups on the aryl moiety are key determinants of radical scavenging ability. researchgate.net

Similarly, modifications on the pyrazole ring are crucial. The introduction of different aryl groups at the N-1 position of the pyrazole ring has been explored. For example, a series of 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and evaluated for their anti-inflammatory activities, with certain substitutions leading to compounds with maximum activity comparable to diclofenac (B195802) sodium. nih.gov The presence of exocyclic functional groups, such as C=C and C=N bonds, has also been identified as a significant factor influencing the bioactivity of the pyrazole scaffold. biointerfaceresearch.com

The following table summarizes the impact of various substituents on the biological activity of pyrazole derivatives, based on findings from several studies.

| Core Structure | Substituent (R) | Position | Observed Biological Activity | Reference |

| Pyrazole | 4-Arylazo | 4 | Activation of P. aeruginosa PDE BifA | nih.gov |

| Pyrazole | Fluorine | Phenyl ring (ortho) | Increased c-di-GMP reduction | nih.gov |

| 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) | 4-bromo-2,6-dimethoxy | Arylmethylene | Potent antioxidant activity | researchgate.net |

| 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) | 3-bromo-4-methoxy | Arylmethylene | Potent antioxidant activity | researchgate.net |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | - | - | Inhibition of A549 cell growth | nih.gov |

| 3,5-Diaryl pyrazole | 2-chloro-phenyl | 5 | IL-6 inhibitory activity | nih.gov |

| 3-Phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide | - | - | Potent anti-inflammatory activity | nih.gov |

Role of Stereochemistry in Modulating Bioactivity

The stereochemical configuration of this compound derivatives can play a critical role in their interaction with biological targets, leading to significant differences in bioactivity between stereoisomers. The presence of a chiral center, often at the C5 position of the pyrazole ring, necessitates the investigation of the pharmacological properties of individual enantiomers. nih.gov

A study on 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives, which possess a chiral center at C5, demonstrated the importance of stereochemistry in their activity as monoamine oxidase (MAO) inhibitors. nih.gov Through semi-preparative chromatographic enantioseparation, the individual enantiomers of the most potent and selective compounds were isolated and evaluated. The results revealed a discernible difference in the inhibitory activity and selectivity between the racemic mixture and the single enantiomers, underscoring the stereoselective nature of their interaction with the MAO isoforms. nih.gov This highlights the necessity of considering stereoisomerism in the design and development of bioactive pyrazole derivatives to optimize their therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool employed to correlate the structural or physicochemical properties of compounds with their biological activities. biointerfaceresearch.com For pyrazole derivatives, 3D-QSAR models have been developed to provide predictive insights for the design of new, more potent analogues. nih.govnih.gov

One such study focused on a series of 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives as MAO inhibitors. nih.gov By combining the Glide docking approach with Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR model was generated. This model helped to rationalize the structure-activity relationships of each pyrazoline inhibitor towards MAO-A and MAO-B isoforms and to derive a suitable selectivity model. nih.gov

In another example, a 3D-QSAR model was developed for pyrazole β-ketonitrile derivatives with a diphenyl ether moiety, which act as succinate (B1194679) dehydrogenase inhibitors. nih.gov This model guided the optimization of the lead compound, resulting in the identification of a potent inhibitor. nih.gov Similarly, a QSAR study on pyrazole-benzimidazolone hybrids as inhibitors of human 4-Hydroxyphenylpyruvate dioxygenase (HPPD) successfully established a predictive model using multiple linear regression (MLR) and artificial neural networks (ANN), demonstrating the strong correlation between the compounds' activity and specific molecular electronic descriptors. biointerfaceresearch.com These QSAR models serve as valuable guides in the drug discovery process, enabling the prediction of the biological activity of novel compounds and facilitating the optimization of lead structures.

Identification of Pharmacophore Features for Targeted Biological Modulation

The identification of key pharmacophore features is essential for understanding the molecular interactions that govern the biological activity of this compound derivatives. A pharmacophore represents the crucial spatial arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target.

For pyrazole-based compounds, the pyrazole ring itself is a fundamental pharmacophoric element, known for its diverse biological activities. nih.govnih.gov The unique electronic properties of the pyrazole ring, including its susceptibility to electrophilic substitution at position 4 and nucleophilic attack at positions 3 and 5, contribute to its versatility as a scaffold in drug design. nih.gov

Diverse Biological Activities and Mechanistic Insights of Pyrazole Derivatives Excluding Human Clinical Data and Safety Profiles

Anti-inflammatory Modulations: Molecular Mechanisms of Action

Pyrazole (B372694) derivatives are recognized for their anti-inflammatory properties. nih.gov Hybrid pyrazole analogues have demonstrated significant in vivo anti-inflammatory activity. nih.gov For instance, certain derivatives have shown a reduction in carrageenan-induced paw edema, with some compounds exhibiting inhibition comparable to the standard drug ibuprofen. nih.gov

Selective Enzyme Inhibition (e.g., Cyclooxygenase-2)

A key mechanism behind the anti-inflammatory effects of pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2). nih.gov The COX enzyme is crucial for the synthesis of prostanoids, which are mediators of inflammation. mdpi.com By selectively inhibiting COX-2, these compounds can reduce inflammation. mdpi.comlarvol.com The design of thymol-pyrazole hybrids has been explored to create dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway. nih.gov Molecular docking studies have shown that some pyrazole derivatives can bind effectively to the active site of the COX-2 enzyme, similar to the action of celecoxib, a known COX-2 inhibitor. larvol.com

Antioxidant Properties: Cellular and Biochemical Foundations

Derivatives of 3-(4-Bromophenyl)-1H-pyrazol-5-ol have been investigated for their antioxidant capabilities. ontosight.ai The pyrazole scaffold itself is known to possess antioxidant activity and can help mitigate oxidative stress by enhancing antioxidant enzymes and reducing lipid peroxidation. nih.gov

Studies on various pyrazole derivatives have demonstrated their potential as free radical scavengers. For example, certain (4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives have shown moderate to good antioxidant activity in DPPH and hydrogen peroxide assays. ijrps.com Specifically, compounds with electron-donating substituents, such as methoxy (B1213986) and hydroxy groups, have exhibited potent antioxidant activity. ijrps.com Phenyl-pyrazolone derivatives have also been noted for their ability to scavenge oxygen free radicals, with some compounds showing significant reactivity towards 4-hydroxynonenal (B163490) (4-HNE), a marker of oxidative stress. mdpi.com

Table 1: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound ID | Assay | IC50 (µg/ml) | Reference |

|---|---|---|---|

| EH2 (with methoxy group) | DPPH | 9.02 | ijrps.com |

| EH2 (with methoxy group) | Hydrogen Peroxide | 9.44 | ijrps.com |

| EH9 (with hydroxy group) | DPPH | 12.41 | ijrps.com |

| EH9 (with hydroxy group) | Hydrogen Peroxide | 14.56 | ijrps.com |

| Ascorbic Acid (Standard) | DPPH | 8.81 | ijrps.com |

| Ascorbic Acid (Standard) | Hydrogen Peroxide | 7.65 | ijrps.com |

Anticancer Potential: Mechanistic Studies on Cellular Pathways and Apoptosis Induction

The anticancer potential of this compound and its derivatives is an active area of research. ontosight.ai Pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms. nih.gov

One key mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis. nih.govresearchgate.net For instance, the derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) was found to induce dose- and time-dependent cell toxicity in triple-negative breast cancer cells (MDA-MB-468). nih.govresearchgate.net This was accompanied by an increase in ROS levels and caspase-3 activity, a key enzyme in the apoptotic pathway. nih.govresearchgate.net This compound also caused cell cycle arrest in the S phase. nih.gov

Furthermore, 1,3,5-trisubstituted-1H-pyrazole derivatives have been synthesized and evaluated as inhibitors of Bcl-2, an anti-apoptotic protein. nih.gov By inhibiting Bcl-2, these compounds can promote apoptosis. Some of these derivatives were shown to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, and induce DNA damage in cancer cell lines. nih.gov

Table 2: Anticancer Activity of Pyrazole Derivative 3f

| Cell Line | Time (hours) | IC50 of 3f (µM) | IC50 of Paclitaxel (µM) | Reference |

|---|---|---|---|---|

| MDA-MB-468 | 24 | 14.97 | 49.90 | nih.govresearchgate.net |

| MDA-MB-468 | 48 | 6.45 | 25.19 | nih.govresearchgate.net |

Antimicrobial Spectrum: Efficacy against Bacterial and Fungal Strains

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both bacterial and fungal strains. nih.gov

Enzyme Inhibition within Microbial Systems (e.g., DNA Gyrase)

A primary mechanism for the antibacterial action of pyrazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.govresearchgate.netresearchgate.net By targeting this enzyme, these compounds can effectively halt bacterial growth. nih.gov

A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and evaluated as potential DNA gyrase inhibitors. nih.govresearchgate.net One compound, 3k, strongly inhibited Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.govresearchgate.net There was a good correlation between the minimum inhibitory concentrations (MICs) and the IC50 values, indicating that the inhibition of DNA gyrase is the cause of the antibacterial activity. nih.gov These derivatives were generally more effective against Gram-positive strains like B. subtilis and S. aureus than against Gram-negative strains such as P. aeruginosa and E. coli. nih.gov Other studies have also shown that benzofuran–pyrazole-based compounds can inhibit E. coli DNA gyrase B. mdpi.com

Table 3: DNA Gyrase Inhibitory Activity of Compound 3k

| Enzyme Source | IC50 (µg/mL) | Reference |

|---|---|---|

| S. aureus DNA gyrase | 0.15 | nih.govresearchgate.net |

| B. subtilis DNA gyrase | 0.25 | nih.govresearchgate.net |

Broader Enzyme Inhibition Profiles

Beyond COX-2 and DNA gyrase, pyrazole derivatives have been shown to inhibit a range of other enzymes, highlighting their potential for diverse therapeutic applications. nih.gov

Studies have revealed that pyrazole derivatives can act as inhibitors for:

Carbonic Anhydrases (CAs): Newly synthesized pyrazole derivatives have shown effective inhibition of human carbonic anhydrase isoforms hCA I and hCA II at nanomolar concentrations. tandfonline.comresearchgate.net

Kinases: Pyrazole-based compounds have been identified as potent inhibitors of various kinases, which are crucial in cellular signaling and are often dysregulated in diseases like cancer. nih.gov This includes Janus kinases (JAK2/3) and Aurora kinases (A/B), with some derivatives showing IC50 values in the nanomolar to low micromolar range. nih.gov

15-Lipoxygenase (15-LOX): Certain 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives have been evaluated as inhibitors of 15-LOX, an enzyme involved in inflammation. nih.gov

This broad inhibitory profile underscores the versatility of the pyrazole scaffold in medicinal chemistry. nih.gov

Carbonic Anhydrase Inhibition

The pyrazole scaffold has been incorporated into molecules designed as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes. northwestern.edu Research has focused on benzenesulfonamides featuring pyrazolecarboxamide moieties to create inhibitors for several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII. northwestern.edu This line of research has yielded isoform-selective inhibitors. northwestern.edu

Targeting tumor-associated isoforms like hCA IX and XII is a strategy to counteract hypoxia-related acidosis in the tumor microenvironment, which can contribute to chemotherapy resistance. nih.gov In one study, a series of 4-(pyrazolyl)benzenesulfonamide ureas were developed and showed promising inhibitory activity against hCA IX and hCA XII, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov For instance, compound SH7s from this series demonstrated a Kᵢ of 15.9 nM against hCA IX. nih.gov

Another study evaluated 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides for their effects on hCA I and hCA II. nih.gov The results, shown in the table below, indicated potent inhibition, with Kᵢ values significantly lower than that of the reference drug Acetazolamide for these isoforms. nih.gov

Table 1: Inhibition of Carbonic Anhydrase (hCA) Isoforms by Pyrazoline Derivatives

| Compound | Target Enzyme | Kᵢ (nM) |

|---|---|---|

| 4-[5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide | hCA I | 24.2 ± 4.6 |

| hCA II | 37.3 ± 9.0 | |

| 4-[5-(4-Methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide | hCA I | 49.8 ± 12.8 |

| hCA II | 65.3 ± 16.7 | |

| Acetazolamide (Reference) | hCA I | 282.1 ± 19.7 |

| hCA II | 103.6 ± 27.6 |

Data sourced from Reference nih.gov.

Alpha-Glycosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a validated therapeutic strategy. nih.gov The pyrazole scaffold has recently emerged as a promising chemical template for the development of novel alpha-glucosidase inhibitors. nih.gov The structural features of pyrazole-based compounds make them attractive for further research in this area. nih.gov

To better understand the structural requirements for this activity, computational studies involving pharmacophore modeling and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) have been employed. mdpi.com These models help to identify the key molecular features—such as hydrophobic groups, hydrogen bond acceptors/donors, and electrostatic characteristics—that enhance the alpha-glucosidase inhibitory potential of pyrazole derivatives. mdpi.com While the pyrazole core is recognized as a viable scaffold for this target, specific inhibitory data for this compound were not available in the reviewed literature.

Cholinesterase Inhibition

Inhibiting the enzyme acetylcholinesterase (AChE) is a primary strategy for managing the symptoms of Alzheimer's disease. nih.gov Numerous studies have investigated pyrazole and pyrazoline derivatives as potential cholinesterase inhibitors.

One study synthesized a series of novel pyrazoline-based compounds, including one with a 4-bromophenyl substituent at the 5-position of the pyrazoline ring. mdpi.com This compound demonstrated an IC₅₀ value of 2.45 µM against AChE. mdpi.com Another series of 3-aryl-1-phenyl-1H-pyrazole derivatives was also tested for AChE inhibitory activity. nih.gov A compound in this series featuring a 4-chlorophenyl group showed notable activity, highlighting that halogenated phenyl rings on the pyrazole core can contribute to inhibition. nih.gov

Further research into sulfenylated 5-aminopyrazoles identified compounds with dual inhibitory activity against both AChE and butyrylcholinesterase (BuChE). nih.gov The inhibitory potential of these compounds is attributed to the substituted pyrazole amine nucleus. nih.gov

Table 2: Cholinesterase Inhibition by Various Pyrazole and Pyrazoline Derivatives

| Compound Class/Description | Compound | Target Enzyme | Inhibition (IC₅₀ or Kᵢ) |

|---|---|---|---|

| Pyrazoline Derivative mdpi.com | 5-(4-Bromophenyl) substituted pyrazoline | AChE | IC₅₀ = 2.45 µM |

| Pyrazoline Derivative mdpi.com | 5-(4-Chlorophenyl) substituted pyrazoline | AChE | IC₅₀ = 2.43 µM |

| Pyrazoline Derivative mdpi.com | Unsubstituted Phenyl Analog | AChE | IC₅₀ = 1.30 µM |

| Phenylacetamide Pyrazole nih.gov | 2-(1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide | AChE | IC₅₀ = 8.97 µM |

| Phenylacetamide Pyrazole nih.gov | 2-(1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide | AChE | IC₅₀ = 8.32 µM |

| Sulfenylated 5-Aminopyrazole nih.gov | Compound 3b (4-NO₂) | AChE | IC₅₀ = 1.634 µM |

| BuChE | IC₅₀ = 0.0285 µM | ||

| Sulfenylated 5-Aminopyrazole nih.gov | Compound 3m | AChE | IC₅₀ = 2.554 µM |

| BuChE | IC₅₀ = 0.952 µM |

Other Pharmacological Modulatory Activities (e.g., Prostacyclin Mimetic Activity)

Beyond enzyme inhibition, the pyrazole ring can act as a stable structural component or bioisostere in compounds designed to interact with other biological targets. An example of this is found in the development of nonprostanoid prostacyclin (PGI₂) mimetics, which are potent inhibitors of platelet aggregation.

In one study, the flexible cis-olefin moiety of a known PGI₂ mimetic was constrained by incorporating it into various heterocyclic ring systems. When an unsubstituted pyrazole heterocycle was used for this purpose, the resulting compound was found to be equipotent with the original, more flexible molecule as an inhibitor of ADP-induced human platelet aggregation. This demonstrates that the pyrazole scaffold can effectively serve as a pharmacophore element to achieve specific modulatory activities at receptors, in this case mimicking the action of prostacyclin.

Advanced Applications of 3 4 Bromophenyl 1h Pyrazol 5 Ol and Its Analogs in Non Medicinal Fields

Applications in Agrochemical Development

The pyrazole (B372694) core is a key structural motif in a number of commercially successful agrochemicals. The specific substitution pattern of 3-(4-bromophenyl)-1H-pyrazol-5-ol and its derivatives suggests their potential as active ingredients in formulations designed to protect crops from various pests and diseases.

Pyrazole derivatives have demonstrated considerable efficacy as fungicidal agents. researchgate.netglobalresearchonline.netmdpi.com Research into this class of compounds has revealed their ability to inhibit the growth of various phytopathogenic fungi, which pose a significant threat to agricultural productivity. researchgate.netroyal-chem.com The structural features of these compounds are crucial to their biological activity, and specific derivatives have shown potent fungicidal effects. biointerfaceresearch.com For instance, certain pyrazole derivatives have been found to be effective against a range of fungal pathogens. biointerfaceresearch.com

A study on N-benzoylhydrazones of 4-formylpyrazoles, which share a core pyrazole structure, demonstrated significant antimicrobial properties. One such derivative, N-benzoylhydrazone of 4-formylpyrazole 4f, showed pronounced effectiveness against various microbial strains. biointerfaceresearch.com

Table 1: Fungicidal Activity of a Pyrazole Derivative

| Compound | Target Fungi | Activity |

|---|

The fungicidal potential of pyrazole derivatives underscores their importance in the development of new crop protection agents.

The application of pyrazole derivatives extends to the control of insect pests. researchgate.netroyal-chem.com The pyrazole scaffold is a key component in several commercial insecticides, and ongoing research continues to explore new analogs for improved efficacy and broader spectrum of activity. nih.govacs.orgresearchgate.netmdpi.com

Studies have shown that pyrazole derivatives can be effective against a variety of insect pests. nih.govacs.org For example, a series of pyrazole amide derivatives containing hydrazone substructures were synthesized and showed notable control of pests such as Plutella xylostella and Helicoverpa armigera. nih.gov Another study on pyrazole-5-carboxamides demonstrated high insecticidal activity against the cotton bollworm. acs.org Furthermore, some pyrazole derivatives have exhibited significant insecticidal activity against American cockroaches. researchgate.net

Table 2: Insecticidal Activity of Pyrazole Analogs

| Compound Class | Target Pest(s) | Observed Activity |

|---|---|---|

| Pyrazole amide derivatives with hydrazone substructures | Plutella xylostella, Helicoverpa armigera, Culex pipiens pallens | Notable control at concentrations of 5, 10, and 0.25 mg L⁻¹ respectively. nih.gov |

| Pyrazole-5-carboxamides | Cotton bollworm (Helicoverpa armigera) | Stomach activities of 60% at 5 mg kg⁻¹ for specific compounds. acs.org |

These findings highlight the potential of this compound and its analogs as lead compounds for the development of novel insecticides.

Utility in Dye and Pigment Industries

The chromophoric properties of pyrazole-based compounds have led to their use in the dye and pigment industries. globalresearchonline.netwikipedia.org The ability to form vibrant and long-lasting colors makes them valuable in various applications.

Pyrazole derivatives are recognized for their fluorescent properties, making them attractive for various applications, including biological imaging. benthamdirect.commdpi.com The inherent fluorescence of the pyrazole scaffold can be tuned by modifying its substituents, leading to the development of probes for specific targets. benthamdirect.comnih.govnih.gov

For instance, pyrazole derivatives have been used to create fluorescent probes for detecting metal ions like Al³⁺. researchgate.net The fluorescence intensity of these probes can change significantly upon binding with the target ion, allowing for sensitive detection. researchgate.net In another study, a fluorescently labeled pyrazole derivative was synthesized and shown to have biological activity in plant seedlings, with maximal excitation and emission wavelengths at 350 nm and 535 nm, respectively. nih.gov

Table 3: Fluorescent Properties of Pyrazole Derivatives

| Pyrazole Derivative Application | Excitation Wavelength (nm) | Emission Wavelength (nm) | Target/Use |

|---|---|---|---|

| Fluorescent probe for Al³⁺ detection | 400 | 468 | Detection of aluminum ions. nih.govresearchgate.net |

The development of pyrazole-based fluorescent agents opens up possibilities for their use in advanced materials and analytical techniques.

Pyrazolone-based dyes, which are structurally related to this compound, are widely used in the textile industry for dyeing and printing fabrics. wikipedia.orgprimachemicals.com These dyes can produce a wide range of colors with high strength and good fastness properties. primachemicals.comresearchgate.net Novel pyrazole disperse dyes have been synthesized and successfully applied to polyester (B1180765) and nylon 6 fabrics, demonstrating excellent color uptake and fastness. researchgate.netnih.gov

In the realm of photography, pyrazolone (B3327878) dyestuffs have been utilized in photographic materials. google.comgoogle.com They can function as filter dyes, antihalation dyes, and acutance dyes, which are essential for controlling light and improving image quality. google.comgoogle.com These dyes are designed to be removed during the processing of the photographic material. google.com

Contributions to Functional Materials Science

The unique electronic and structural properties of pyrazole derivatives make them valuable building blocks in materials science. royal-chem.com They have been incorporated into various functional materials, including conductive polymers and materials with nonlinear optical (NLO) properties. royal-chem.comnih.gov

Research has shown that pyrazole derivatives can be used in the development of photovoltaic materials for solar energy conversion. royal-chem.com Furthermore, certain pyrazoline derivatives have been investigated for their NLO properties, which are crucial for applications in ultrafast optics. nih.gov The introduction of electron-accepting groups to the pyrazoline structure can enhance these NLO responses. nih.gov The synthesis of pyrazole-fused quinazolines through transition metal-catalyzed reactions further highlights the potential for creating novel functional materials with diverse frameworks. rsc.org

The exploration of this compound and its analogs in these non-medicinal fields is a testament to the versatility of the pyrazole scaffold. Continued research in these areas is likely to uncover even more innovative applications for this important class of compounds.

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. The search for new organic NLO materials is driven by their potential for large nonlinearities, fast response times, and high damage thresholds. Pyrazole derivatives have emerged as a promising class of compounds for NLO applications due to their inherent charge asymmetry and the potential for creating push-pull systems, which can enhance NLO effects.

Research into pyrazoline derivatives has shown that these compounds can exhibit significant third-order nonlinear optical responses. researchgate.net For instance, studies on various pyrazoline-based derivatives have demonstrated a strong correlation between their molecular structure and their optical nonlinearity. researchgate.net The functionalization of the pyrazole ring with different electron-donating and electron-accepting groups is a key strategy for tailoring these properties. researchgate.net

While specific experimental data on the NLO properties of this compound are not extensively documented in publicly available literature, the structural characteristics of the molecule suggest its potential as an NLO material. The presence of the electron-withdrawing bromine atom on the phenyl ring, combined with the electron-rich pyrazol-5-ol core, creates a potential intramolecular charge-transfer system. This is a crucial feature for second and third-order NLO activity.

Further research into pyrazoline derivatives has quantified their third-order nonlinear optical susceptibility (χ(3)). For a series of pyrazoline derivatives in doped poly(methyl methacrylate) (PMMA) thin films, the χ(3) values were determined using the third-harmonic generation (THG) Maker fringes technique. The results, as presented in the table below, highlight the influence of different substituents on the NLO response.

| Compound | Third-Order Nonlinear Susceptibility (χ(3)) (10⁻¹³ esu) |

|---|---|

| DCNP | 4.0 |

| PY-pCN | 5.12 |

These findings for analogous compounds underscore the potential of the pyrazole scaffold in the design of new NLO materials. The ability to modify the donor and acceptor groups allows for the fine-tuning of the NLO properties, making compounds like this compound interesting candidates for further investigation in this field.

Exploration as Corrosion Inhibitors

The prevention of metal corrosion is a critical industrial challenge, and the use of organic corrosion inhibitors is a widely adopted strategy. Pyrazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govtandfonline.comnih.gov Their efficacy is attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic rings, which facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. nih.gov